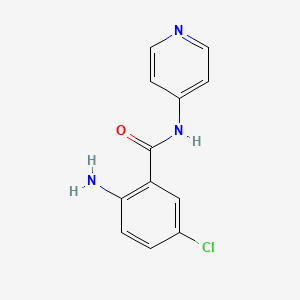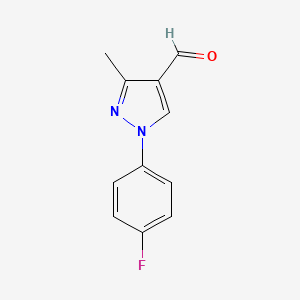
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (starting material) with isoniazide . The reaction can be carried out using conventional heating or microwave irradiation techniques. The product obtained is N′-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various pyrazole compounds. Loh et al. (2013) synthesized four pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, characterized their structures using X-ray crystallography, and analyzed the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Infrared Spectrum, Structural and Optical Properties
Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and vibrational assignments of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. The study included theoretical and experimental analysis, revealing insights into the molecule's stability, charge transfer, and potential in nonlinear optics (Mary et al., 2015).
Synthesis and Antimicrobial Activity
Hamed et al. (2020) explored the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases of chitosan. The study focused on characterizing these compounds and evaluating their antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).
Synthesis for Potential Antimicrobial Agents
Bhat et al. (2016) synthesized a new series of pyrazole derivatives, including those with 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial and anti-oxidant activities. Molecular docking studies supported their potential as antimicrobial agents (Bhat et al., 2016).
Use in Synthesis of Aza-and Diazaphenanthrene Derivatives
Kozlov and Gusak (2007) utilized 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of aza-and diazaphenanthrene derivatives. The study highlighted the formation of various derivatives including benzo[fquinoline and benzo[a]acridine derivatives, providing insights into the versatility of this compound in synthetic organic chemistry (Kozlov & Gusak, 2007).
Synthesis for Nonlinear Optics Applications
Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, including derivatives from 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. These compounds exhibited promising anti-microbial properties and were evaluated for their potential in nonlinear optics applications (Prasath et al., 2015).
Drug Efficacy Studies
Thangarasu et al. (2019) synthesized novel pyrazole carbaldehyde derivatives for evaluating antioxidant, anti-breast cancer, and anti-inflammatory properties. The study involved molecular docking to examine interactions with specific enzymes, highlighting the compound's potential in medicinal chemistry (Thangarasu et al., 2019).
Synthesis of Highly Fluorescent Dyes
Wrona-Piotrowicz et al. (2022) demonstrated the use of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, a related compound, in synthesizing highly fluorescent dyes. The study revealed significant fluorescence in solution and potential applications for sensing acidic environments (Wrona-Piotrowicz et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds such as 4-(4-fluorophenyl)-1-cycloropropylmethyl-5-(4-pyridyl)-imidazole and 4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl)Imidazole have been found to interact with the Mitogen-activated protein kinase 14 (MAPK14) in humans . MAPK14 plays a crucial role in various cellular processes, including inflammation, cell growth, and differentiation .
Mode of Action
For instance, the interaction with MAPK14 could potentially influence the MAPK signaling pathway, affecting cellular responses to various stimuli .
Biochemical Pathways
This pathway plays a key role in regulating various cellular processes, including cell growth, differentiation, and response to stress .
Pharmacokinetics
Similar compounds have been found to exhibit varying degrees of absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Based on the potential interaction with mapk14, it can be inferred that the compound might influence various cellular processes, potentially leading to changes in cell growth, differentiation, and response to stress .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRXXWIZRAALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201989 | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926190-13-8 | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926190-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)

![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
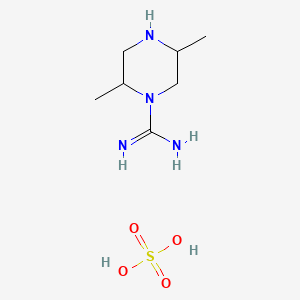
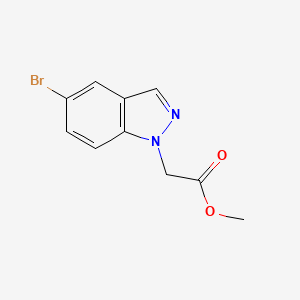
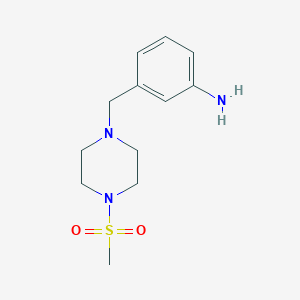
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B3306020.png)
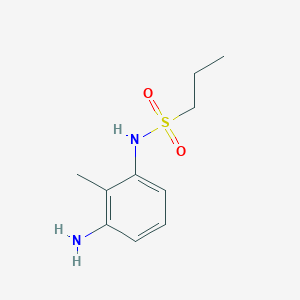
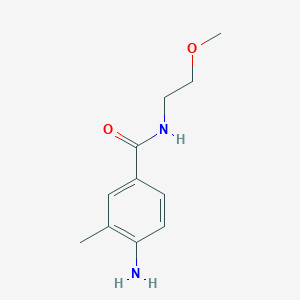
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
